2-(Allyloxy)-2-methylpropan-1-OL

Description

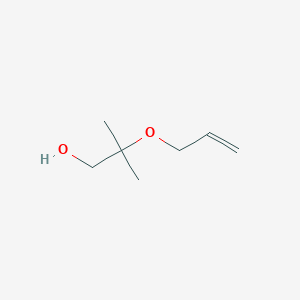

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-prop-2-enoxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-5-9-7(2,3)6-8/h4,8H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNQREBSABMTKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Allyloxy 2 Methylpropan 1 Ol

Strategic Approaches to Ether Linkage Formation

The cornerstone of synthesizing 2-(Allyloxy)-2-methylpropan-1-ol lies in the selective formation of the ether bond at the tertiary hydroxyl group of 2-methyl-1,2-propanediol, leaving the primary hydroxyl group intact.

Regioselective Allylation of Hydroxyl-Containing Substrates

The regioselective allylation of 2-methyl-1,2-propanediol is a critical step. The Williamson ether synthesis stands out as a primary and versatile method for this transformation. researchgate.netbris.ac.ukmasterorganicchemistry.com This S\textsubscript{N}2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. organic-chemistry.orgyoutube.com

In the context of this compound synthesis, the starting material is 2-methyl-1,2-propanediol. Due to the higher acidity and lower steric hindrance of the primary alcohol, its corresponding alkoxide is preferentially formed under controlled conditions. However, to achieve allylation at the tertiary hydroxyl group, a strategic choice of reagents and reaction conditions is paramount. The less hindered primary hydroxyl group can be selectively protected, followed by allylation of the tertiary hydroxyl group and subsequent deprotection.

Alternatively, methods that favor the formation of the thermodynamically more stable tertiary alkoxide can be employed. This can be achieved by using a strong base in a suitable solvent system. The choice of the allylating agent, typically an allyl halide such as allyl bromide, is also crucial for the success of the reaction. researchgate.netmasterorganicchemistry.com

Research on the regioselective alkylation of other diols provides valuable insights. For instance, the regioselective benzylation of 1,2-propanediol has been achieved using various catalysts, demonstrating that selective etherification of vicinal diols is feasible. scholaris.caresearchgate.net These principles can be extrapolated to the allylation of 2-methyl-1,2-propanediol.

Nucleophilic Substitution Strategies for Oxygen Alkylation

The formation of the ether linkage in this compound is a classic example of nucleophilic substitution on an oxygen atom. The Williamson ether synthesis is the most common strategy, proceeding via an S\textsubscript{N}2 mechanism. researchgate.netlibretexts.org This involves the attack of the alkoxide of 2-methyl-1,2-propanediol on an allyl halide.

For the synthesis of the related compound, 2-(Benzyloxy)-2-methylpropan-1-ol, a common approach is the Williamson ether synthesis where 2-methylpropan-1-ol is reacted with benzyl (B1604629) bromide under basic conditions (e.g., NaOH or K₂CO₃). This suggests a parallel strategy for the target molecule, where 2-methyl-1,2-propanediol would be reacted with an allyl halide.

The success of this nucleophilic substitution is dependent on several factors, including the choice of base, solvent, and temperature. Strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation of the alcohol. bris.ac.uk The solvent choice can influence the reaction rate and selectivity. Polar aprotic solvents such as DMSO or DMF can accelerate S\textsubscript{N}2 reactions. libretexts.org

Synthesis of Chiral Enantiomers and Stereoisomers of this compound

The synthesis of enantiomerically pure forms of this compound requires the application of asymmetric synthesis techniques. The chiral center in this molecule is the quaternary carbon atom bonded to the oxygen of the ether, the methyl group, the hydroxymethyl group, and the rest of the allyl group.

Biocatalytic Transformations and Enzymatic Synthesis Routes

Biocatalysis offers a powerful tool for the synthesis of chiral compounds due to the high enantioselectivity of enzymes. researchgate.net Lipases are particularly versatile enzymes for the kinetic resolution of racemic alcohols and diols. researchgate.netskemman.is

A plausible chemoenzymatic route to chiral this compound would involve the following steps:

Synthesis of racemic this compound: This can be achieved through the non-selective allylation of 2-methyl-1,2-propanediol.

Enzymatic kinetic resolution: The racemic mixture can then be subjected to kinetic resolution using a lipase. This involves the enantioselective acylation of one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer. For example, lipase-catalyzed acylation of prochiral 2-methylpropane-1,3-diol has been shown to produce the (S)-monoacetate with good enantiomeric excess. researchgate.net Similar strategies have been applied to the resolution of various 1,2-diols. skemman.isacs.org

Alternatively, the enzymatic desymmetrization of a prochiral precursor could be employed. For instance, a prochiral derivative of 2-methyl-1,2-propanediol could be selectively functionalized by an enzyme to yield a chiral intermediate.

Asymmetric Synthetic Routes and Chiral Inducing Agents

Asymmetric synthesis provides another avenue to chiral this compound. This can involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the reaction.

One potential strategy is the asymmetric addition of an organometallic reagent to a ketone precursor. The synthesis of chiral tertiary alcohols through the enantioselective addition of organomagnesium reagents to ketones has been reported, utilizing chiral ligands to induce stereoselectivity. nih.govresearchgate.net A similar approach could be envisioned where a suitable ketone precursor is asymmetrically allylated.

The synthesis of chiral tertiary alcohols with an adjacent primary alcohol functionality can be challenging. However, advances in asymmetric catalysis have provided methods for the enantioselective synthesis of a wide range of chiral alcohols. organic-chemistry.orgresearchgate.net These methods often rely on the use of chiral metal complexes or organocatalysts.

Preparation of Structurally Related Analogues and Precursors

The synthesis of analogues of this compound provides valuable structure-activity relationship data and can lead to the discovery of compounds with improved properties.

A key precursor for the synthesis of the target molecule and its analogues is 2-methyl-1,2-propanediol . This diol can be synthesized through various methods, including the hydration of isobutylene (B52900) oxide.

A notable structurally related analogue is 2-(Benzyloxy)-2-methylpropan-1-ol . Its synthesis is well-documented and typically involves the Williamson ether synthesis, reacting 2-methyl-1,2-propanediol with benzyl chloride or bromide in the presence of a base. chemicalbook.comambeed.comachemblock.com The successful synthesis of this benzyloxy analogue strongly supports the feasibility of preparing the allyloxy counterpart using a similar synthetic strategy.

Another class of related analogues includes compounds with different ether linkages. For instance, the propargyl ether analogue, 2-methyl-2-(prop-2-yn-1-yloxy)propan-1-ol , can be synthesized by reacting 2-methyl-1,2-propanediol with propargyl bromide. The synthesis of related propargyl ethers has been reported in the literature. umass.eduresearchgate.netwalisongo.ac.id

Synthesis from 2-Methylpropan-1-ol and Related Alcohol Substrates

The synthesis of this compound logically starts from a related diol substrate, specifically 2-methylpropane-1,2-diol. The challenge in such a synthesis is to achieve selective mono-O-allylation, as the diol possesses two hydroxyl groups of differing reactivity (one primary, one tertiary). While direct synthetic routes for this compound are not extensively detailed in publicly available literature, analogous procedures for the selective allylation of other diols provide a clear framework.

The Williamson ether synthesis is a classical method, but modern approaches often utilize phase transfer catalysis (PTC) to improve yields and selectivity under milder conditions. mdpi.com In a typical PTC system, an alcohol is deprotonated by a strong base (like NaOH) and the resulting alkoxide reacts with an allyl halide (e.g., allyl chloride or bromide) in a biphasic system, facilitated by a phase transfer catalyst such as a quaternary ammonium (B1175870) salt. mdpi.comresearchgate.net

Research on the mono-O-allylation of symmetric diols like butane-1,4-diol highlights the reaction parameters that can be tuned to favor the desired mono-ether product over the di-ether byproduct. mdpi.com Key factors include the molar ratio of reactants, the concentration of the base, the choice of solvent, and the specific phase transfer catalyst used. For instance, using an equimolar ratio of the diol to the base in the presence of a suitable catalyst can significantly enhance the selectivity for the mono-allylated product. mdpi.com Non-catalytic, solvent-free conditions have also been developed as a sustainable alternative, leading to excellent yields and selectivity by using an excess of the diol and solid NaOH. mdpi.com

Table 1: Selected Methodologies for Selective Mono-O-allylation of Diols (using Butane-1,4-diol as an example)

Derivatization of Allylic Alcohols in Allyloxy Compound Synthesis

An alternative strategy for forming allyloxy compounds involves activating the allylic alcohol itself to serve as the allylating agent. This approach is particularly relevant in "green chemistry" as it can avoid the use of allyl halides, with water often being the only byproduct. mdpi.com

One such method is the dehydrative allylation of aliphatic alcohols using allyl alcohol. This reaction can be catalyzed by highly dispersed molybdenum oxide on a titanium dioxide support (MoO₃/TiO₂) under solvent-free conditions. mdpi.com This process is effective for producing simple allyl ethers with high yields. mdpi.com

Another important method involves the in-situ derivatization of the allylic alcohol. For example, alcohols can be converted to allyl ethers under neutral conditions using allyl ethyl carbonate in the presence of a palladium catalyst. researchgate.net This method is notable for its mild conditions and high efficiency. Similarly, trichloroacetimidates, formed from allylic alcohols, can undergo clean enantioselective substitution with various carboxylic acids catalyzed by chiral palladium(II) complexes, a process that can be conceptually extended to O-alkylation with alcohol nucleophiles. organic-chemistry.org

The derivatization of functional groups is a common strategy in organic chemistry to enhance reactivity or to enable detection. libretexts.org In the context of synthesis, converting the hydroxyl group of an allylic alcohol into a better leaving group, such as an acetate (B1210297) or carbonate, facilitates its reaction with other alcohols to form the desired ether linkage. mdpi.comresearchgate.net

Table 2: Synthesis of Allyl Ethers via Derivatization of Allylic Alcohols

Mechanistic Investigations of Chemical Transformations Involving 2 Allyloxy 2 Methylpropan 1 Ol

Pericyclic Rearrangement Pathways

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. For 2-(allyloxy)-2-methylpropan-1-ol, the allyl ether moiety is particularly susceptible to sigmatropic rearrangements.

Studies on Claisen-Type Rearrangements

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. masterorganicchemistry.combyjus.com In the case of this compound, which is an allyl alkyl ether, a thermal or Lewis acid-catalyzed Claisen rearrangement can be envisioned. The reaction is generally considered to be concerted, proceeding through a highly ordered, chair-like six-membered transition state. byjus.com

The rearrangement of this compound would lead to the formation of 2,2-dimethyl-4-pentenal. The mechanism involves the concerted breaking of the C-O bond of the ether and the formation of a new C-C bond between the C3 of the allyl group and the carbon of the methylpropanol backbone, with a simultaneous shift of the double bond.

Hypothetical Reaction Scheme for Claisen Rearrangement:

Substrate: this compound

Conditions: Heat (typically > 200 °C) or Lewis Acid (e.g., AlCl₃, BF₃·OEt₂)

Product: 4-hydroxy-4-methyl-2-methylene-pentanal

Transition State: A concerted, cyclic six-membered transition state.

| Parameter | Description |

| Reaction Type | researchgate.netresearchgate.net-Sigmatropic Rearrangement |

| Key Bond Formations | C-C |

| Key Bond Breakages | C-O, C=C (pi) |

| Expected Product | 4-hydroxy-4-methyl-2-methylene-pentanal |

Wittig Rearrangement Analyses

The Wittig rearrangement involves the rearrangement of an ether upon treatment with a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org This reaction can proceed through two distinct pathways: the researchgate.netnih.gov-Wittig rearrangement and the nih.govresearchgate.net-Wittig rearrangement. organic-chemistry.orgorganic-chemistry.org

For this compound, deprotonation at the carbon adjacent to the ether oxygen would initiate the rearrangement. The regioselectivity of the deprotonation and the subsequent rearrangement pathway would be influenced by the stability of the resulting carbanion and the reaction conditions.

The researchgate.netnih.gov-Wittig rearrangement is a concerted, thermally allowed process that proceeds through a five-membered cyclic transition state, leading to a homoallylic alcohol. organic-chemistry.org In contrast, the nih.govresearchgate.net-Wittig rearrangement is thought to proceed through a radical dissociation-recombination mechanism. wikipedia.orgorganic-chemistry.org

Hypothetical Wittig Rearrangement Pathways:

| Rearrangement Type | Proposed Intermediate | Expected Product |

| researchgate.netnih.gov-Wittig | Five-membered cyclic transition state | 1-(hydroxymethyl)-1-methyl-3-buten-1-ol |

| nih.govresearchgate.net-Wittig | Radical pair | 2-methyl-1-penten-1,2-diol |

Nucleophilic Reactivity and Substitution Mechanisms

The presence of a primary alcohol and an ether linkage in this compound allows for various nucleophilic reactions.

Elucidation of SN1 and SN2 Pathways

Nucleophilic substitution reactions on the alkyl framework of this compound can be analyzed in the context of S(_N)1 and S(_N)2 mechanisms. wikipedia.orgchemguide.co.uk The primary alcohol can be converted into a better leaving group, such as a tosylate or a halide, to facilitate substitution.

S(_N)2 Pathway: Attack by a nucleophile at the primary carbon bearing the hydroxyl group (after conversion to a good leaving group) would proceed via an S(_N)2 mechanism. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. chemguide.co.uk

S(_N)1 Pathway: The tertiary carbon of the neopentyl-like structure is highly hindered, making a direct S(_N)2 attack at this position unlikely. However, under strongly acidic conditions, protonation of the ether oxygen could lead to cleavage of the C-O bond, potentially forming a tertiary carbocation. This carbocation would be stabilized by the adjacent methyl groups and could then be trapped by a nucleophile.

Comparison of Hypothetical S(_N)1 and S(_N)2 Reactions:

| Feature | S(_N)1 at Tertiary Carbon | S(_N)2 at Primary Carbon |

| Substrate | Tertiary ether | Primary alcohol (activated) |

| Rate Determining Step | Formation of carbocation | Nucleophilic attack |

| Intermediate | Tertiary carbocation | None (transition state) |

| Stereochemistry | Racemization | Inversion of configuration |

Examination of Intramolecular Cyclization Reactions

The hydroxyl group in this compound can act as an internal nucleophile, leading to intramolecular cyclization. This reaction is typically acid-catalyzed, involving the protonation of the double bond of the allyl group.

The subsequent attack of the hydroxyl group would follow Markovnikov's rule, leading to the formation of a six-membered heterocyclic ring. The stability of the resulting carbocation intermediate plays a crucial role in determining the regioselectivity of the cyclization.

Hypothetical Intramolecular Cyclization:

Catalyst: Acid (e.g., H₂SO₄)

Mechanism:

Protonation of the allyl double bond to form a secondary carbocation.

Intramolecular nucleophilic attack by the hydroxyl group.

Deprotonation to yield the final product.

Product: 3,3-dimethyl-5-(hydroxymethyl)tetrahydro-2H-pyran

Radical Reactions and Their Application in this compound Chemistry

Radical reactions offer alternative pathways for the transformation of this compound. libretexts.org These reactions are typically initiated by radical initiators such as AIBN or by photolysis.

A common radical reaction involving allyl ethers is intramolecular cyclization. researchgate.netucl.ac.uk Abstraction of a hydrogen atom or addition of a radical to the double bond can initiate a cascade of events. For instance, a radical generated elsewhere in the molecule could add to the allyl double bond.

Alternatively, radical cyclization can be initiated on a derivative of this compound. For example, if the alcohol is converted to a halide, reductive radical cyclization can be achieved using a reagent like tributyltin hydride. The initially formed alkyl radical could then add to the tethered allyl group. The regioselectivity of the cyclization (5-exo vs. 6-endo) would be governed by Baldwin's rules and the stability of the resulting radical. In many cases, the 5-exo cyclization is kinetically favored. libretexts.org

Hypothetical Radical Cyclization Pathways:

| Initiation Method | Intermediate Radical | Potential Product (after H-atom abstraction) |

| Addition of a radical (R•) to the allyl group | Adduct radical | Functionalized tetrahydrofuran (B95107) or tetrahydropyran (B127337) derivative |

| Reductive cyclization of a corresponding halide | Primary alkyl radical | 2-(1-hydroxy-1-methylethyl)-4-methyltetrahydrofuran |

Radical Addition Reactions to the Allyl Moiety

Radical addition reactions to the allyl moiety of this compound are expected to proceed via a free-radical chain mechanism, typically initiated by heat, light, or a radical initiator like a peroxide. ump.edu.mylumenlearning.com This type of reaction is characteristic of alkenes and provides a pathway to functionalize the terminal double bond. nptel.ac.in

The mechanism involves three key phases: initiation, propagation, and termination. lumenlearning.com

Initiation: A radical initiator (e.g., a peroxide) undergoes homolytic cleavage to form two radicals. This radical then abstracts a hydrogen atom from a reagent like HBr, generating a bromine radical (Br•). libretexts.orgpressbooks.pub

Propagation: The bromine radical adds to the least substituted carbon of the allyl group's double bond. This regioselectivity is governed by the formation of the most stable radical intermediate, which in this case is a secondary radical on the central carbon of the original allyl group. lumenlearning.comnptel.ac.in This newly formed carbon radical then abstracts a hydrogen atom from another molecule of HBr, yielding the final product and regenerating a bromine radical, which continues the chain reaction. libretexts.orgpressbooks.pub

Termination: The reaction ceases when two radical species combine. lumenlearning.com

A key feature of this radical addition is its anti-Markovnikov regioselectivity . Unlike electrophilic addition where the hydrogen adds to the carbon with more hydrogens, in radical addition of HBr, the bromine atom adds to the terminal carbon. libretexts.org It is important to note that this radical pathway is highly favorable for HBr but generally not for HCl or HI, where one of the propagation steps becomes energetically unfavorable. nptel.ac.in

| Radical Source | Reagent | Expected Product | Mechanism Highlights |

| Peroxide (ROOR) | HBr | 3-Bromo-1-(2-hydroxy-2-methylpropoxy)propane | Anti-Markovnikov addition via a secondary radical intermediate. libretexts.orgpressbooks.pub |

| Peroxide (ROOR) | CCl₄ | 3,3,3,1-Tetrachloro-1-(2-hydroxy-2-methylpropoxy)propane | Addition of •CCl₃ radical to the terminal carbon. |

| Thiols (RSH) | - | 3-(Alkylthio)-1-(2-hydroxy-2-methylpropoxy)propane | Thiyl radical (RS•) adds to the double bond. |

Intramolecular Radical Cyclization Studies

Intramolecular radical cyclization offers a powerful method for constructing cyclic compounds. For this compound, this would require the generation of a radical at a position that allows for an intramolecular attack on the allyl double bond. While direct studies on this specific molecule are scarce, extensive research on analogous systems, such as 2-(allyloxy)arylaldehydes, provides a clear precedent for such transformations. researchgate.netrsc.orgresearchgate.net

In a hypothetical scenario, if a radical were generated on the carbon bearing the hydroxyl group (for instance, through hydrogen abstraction), a 5-exo-trig cyclization could occur. The radical would attack the internal carbon of the double bond to form a more stable primary radical, leading to a five-membered ring. However, a more common strategy involves modifying the substrate to facilitate radical generation at a specific site.

Based on analogous reactions, a typical cascade process would be:

Radical Generation: An external radical species, often generated via photoredox catalysis or with a chemical initiator, adds to a precursor molecule. researchgate.net

Intramolecular Cyclization: The newly formed radical within the molecule attacks the double bond of the allyloxy group. The regioselectivity of this cyclization generally follows Baldwin's rules, favoring the formation of five- or six-membered rings.

Termination/Propagation: The resulting cyclic radical can be quenched by a hydrogen donor or participate in further reactions.

Recent studies have demonstrated the use of visible light photoredox catalysis to initiate such cyclization cascades under mild, metal-free conditions, enhancing the synthetic utility of this approach. rsc.orgnih.gov For example, cascade radical cyclizations of 2-(allyloxy)arylaldehydes have been developed to synthesize various chroman-4-one derivatives. rsc.orgresearchgate.net

| Precursor Type (Analogous) | Initiator/Catalyst | Resulting Structure | Key Finding |

| 2-(Allyloxy)arylaldehyde | (NH₄)₂S₂O₈ | Ester-functionalized chroman-4-one | Alkoxycarbonyl radical triggers cascade cyclization. researchgate.net |

| 2-(Allyloxy)arylaldehyde | Silver Catalyst / Cyclopropanol | Alkyl-substituted chroman-4-one | Forms two C-C bonds in a cascade sequence. rsc.org |

| Alkene-substituted β-ketoesters | Photoredox Catalyst (4CzTPN) | Polyfunctionalized cyclopentanone | Regio- and stereoselective cyclization under blue light. nih.gov |

| Bromo-acetal of an allylic alcohol | Bu₃SnH / AIBN | Substituted tetrahydrofuran | Classic tin-hydride mediated radical cyclization. |

Acid-Catalyzed and Base-Catalyzed Processes

The presence of both an ether linkage and an alcohol functional group makes this compound susceptible to both acid and base catalysis, leading to distinct transformations.

Acid-Catalyzed Processes:

Under strong acidic conditions (e.g., HBr, HI), ethers undergo cleavage. libretexts.org For this compound, two potential cleavage sites exist: the bond between the allyl group and the oxygen, and the bond between the tertiary carbon and the oxygen. The mechanism is typically SN1 or SN2, depending on the structure of the ether and the reaction conditions. libretexts.org

Protonation: The ether oxygen is first protonated by the strong acid to form an oxonium ion, turning the alkoxy group into a good leaving group. libretexts.org

Nucleophilic Attack/Cleavage:

SN1 Pathway: Cleavage of the tertiary carbon-oxygen bond is likely to proceed via an SN1 mechanism due to the formation of a stable tertiary carbocation (2-methylpropan-1,2-diol cation). This carbocation would then be attacked by a halide ion.

SN2 Pathway: Attack by a halide ion at the less sterically hindered primary carbon of the allyl group would cleave the allyl-oxygen bond, yielding allyl halide and 2-methylpropane-1,2-diol. libretexts.org

Another common acid-catalyzed reaction for allyl ethers is isomerization to the corresponding propenyl ether, followed by rapid hydrolysis to an aldehyde and an alcohol. This is a common strategy for the deprotection of allyl ethers. organic-chemistry.orgthieme-connect.com

Base-Catalyzed Processes:

Base-catalyzed reactions primarily involve the hydroxyl group or the allylic protons.

Deprotonation of Alcohol: A strong base can deprotonate the primary alcohol to form an alkoxide. This nucleophilic species could potentially undergo intramolecular reactions, though this is less common without specific activating groups.

Isomerization: Strong bases, often at elevated temperatures, can catalyze the isomerization of allyl ethers to the thermodynamically more stable (E/Z)-1-propenyl ethers. tandfonline.comtandfonline.com This occurs via abstraction of a proton from the allylic carbon to form a resonance-stabilized carbanion, which is then re-protonated at the terminal carbon. acs.org These resulting enol ethers are sensitive to acidic workup, leading to cleavage.

Cleavage: While ethers are generally stable to bases, very strong bases like organolithium reagents can induce cleavage. For example, tert-butyllithium (B1211817) has been shown to cleave allyl ethers. organic-chemistry.org

| Catalyst Type | Conditions | Primary Transformation | Expected Products |

| Strong Acid (e.g., HI, HBr) | Excess acid, heat | Ether Cleavage | 2-methylpropane-1,2-diol and Allyl Halide, or products from tertiary carbocation. libretexts.org |

| Lewis Acid (e.g., Ti(O-i-Pr)₄/Mg) | Mild conditions | Reductive Cleavage | 2-Methylpropane-1,2-diol. acs.org |

| Strong Base (e.g., KOH/CaO) | High Temperature (~200°C) | Isomerization | 2-Methyl-2-(prop-1-en-1-yloxy)propan-1-ol. tandfonline.comtandfonline.com |

| Strong Base (e.g., TBD) | Mild Temperature (for activated systems) | Stereospecific Isomerization | (Z)-2-Methyl-2-(prop-1-en-1-yloxy)propan-1-ol. acs.org |

Derivatization Chemistry and Applications of 2 Allyloxy 2 Methylpropan 1 Ol in Complex Molecule Synthesis and Materials Science

Role as a Versatile Building Block in Organic Synthesis

The bifunctional nature of 2-(Allyloxy)-2-methylpropan-1-ol makes it an important starting material in organic synthesis. The hydroxyl group can undergo typical alcohol reactions, while the allyl group provides a site for various addition and rearrangement reactions.

Synthesis of Advanced Synthetic Intermediates

This compound serves as a precursor for the synthesis of more complex molecules that are, in turn, used as intermediates in multi-step syntheses. The presence of both a primary alcohol and an allyl ether allows for selective functionalization. For instance, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution, while the allyl group remains available for subsequent reactions.

One notable application is in the synthesis of substituted benzamides. For example, (S)-2-(Allyloxy)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide has been synthesized from a derivative of 2-(allyloxy)benzoyl chloride. mdpi.com This transformation highlights the utility of the allyloxy moiety in the construction of elaborate molecular frameworks.

Furthermore, the compound is utilized in the creation of trifunctional scaffolds. In one such application, the diol, 2-methyl-2-((2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)methyl)propan-1,3-diol, is selectively deprotonated and reacted with azido (B1232118) mesylates to yield mono-alkylated products. chemrxiv.org This demonstrates the controlled derivatization potential of similar structures in building complex molecules.

Construction of Diverse Molecular Scaffolds and Heterocyclic Compounds

The allyl group of this compound is particularly useful for constructing various cyclic and heterocyclic systems. The double bond can participate in cycloaddition reactions, metathesis, and other carbon-carbon bond-forming reactions.

A key reaction is the oxa-Michael addition, which involves the conjugate addition of an oxygen nucleophile to a Michael acceptor. commonorganicchemistry.com This reaction can be reversible, a property explored in the context of dynamic polymer chemistry. chemrxiv.orgrsc.orgresearchgate.netresearchgate.net The study of retro-oxa-Michael reactions has shown that alcohols can be exchanged in oxa-Michael adducts, a process that is catalyzed by Brønsted bases at elevated temperatures. chemrxiv.orgrsc.orgresearchgate.netresearchgate.net

Additionally, the allyl group can be involved in the synthesis of complex heterocyclic structures. For instance, derivatives of 2-(allyloxy)salicylaldehyde have been used in 1,3-dipolar cycloaddition reactions to create aminobenzopyran-annulated heterocycles. rsc.org This highlights the role of the allyloxy group in facilitating the formation of intricate fused ring systems.

Integration into Polymer Chemistry and Materials Development

The reactivity of this compound's functional groups makes it a valuable component in the design and synthesis of functional polymers and advanced materials.

Monomer in Polymerization Reactions

The allyl group of this compound can participate in polymerization reactions. For example, it can be used in radical polymerizations. The resulting polymers possess pendant hydroxyl groups that can be further modified, allowing for the creation of functional materials with tailored properties.

The related monomer, 3-(allyloxy)-2,2-bis((allyloxy)methyl)propan-1-ol, also known as pentaerythritol (B129877) triallyl ether, is a well-known crosslinking agent in polymer chemistry. nih.gov Its trifunctional nature allows for the formation of highly crosslinked polymer networks.

Application in Thiol-Ene Click Chemistry for Polymer Modification

Thiol-ene click chemistry is a highly efficient and versatile method for polymer modification. osti.gov The reaction involves the radical-mediated addition of a thiol to an alkene. The allyl group of this compound and its derivatives is an excellent substrate for this reaction. nih.gov

This chemistry allows for the straightforward introduction of a wide variety of functional groups onto a polymer backbone. osti.gov By synthesizing a polymer with pendant allyl groups derived from this compound, subsequent reaction with different thiols can generate a library of functionalized polymers with diverse properties. researchgate.net This method is particularly advantageous due to its high efficiency, mild reaction conditions, and tolerance of various functional groups. nih.govwikipedia.org

| Reactant 1 | Reactant 2 | Reaction Type | Application |

| Polymer with pendant allyl groups | Thiol-containing molecule | Thiol-Ene Click Chemistry | Polymer surface functionalization, synthesis of functional polymers |

| This compound derivative | Thiol | Thiol-Ene Click Chemistry | Dendrimer synthesis, creation of hyperbranched polymers |

Exploration in Retro Oxa-Michael Chemistry for Polymer Systems

Recent research has explored the use of the retro-oxa-Michael reaction in developing dynamic and recyclable polymer systems. chemrxiv.orgrsc.orgresearchgate.netresearchgate.net This reaction allows for the reversible formation and cleavage of carbon-oxygen bonds under specific conditions.

In studies involving model compounds, it has been demonstrated that alcohols can be exchanged in oxa-Michael adducts, with the reaction being catalyzed by Brønsted bases at temperatures above 100°C. chemrxiv.orgrsc.orgresearchgate.netresearchgate.net This reversibility has been applied to polymer networks, where it can lead to self-healing properties and the ability to depolymerize the material for recycling. For instance, poly(ether)s derived from oxa-Michael reactions can be broken down into smaller fragments in the presence of an alcohol. researchgate.net

| Reaction | Conditions | Significance |

| Retro-Oxa-Michael Reaction | > 100°C, Brønsted base catalyst (e.g., KOH) | Reversible C-O bond formation, enables dynamic polymer networks |

| Alcohol Exchange in Oxa-Michael Adducts | Elevated temperatures, base catalysis | Allows for modification of polymer structure and properties |

| Depolymerization of Oxa-Michael Polymers | Presence of alcohol, heat, catalyst | Potential for recyclable and self-healing materials |

Precursor in Natural Product and Bioactive Molecule Synthesis

The strategic incorporation of the this compound moiety into synthetic pathways enables the development of complex molecules with significant biological activity. The allyl group provides a handle for a variety of subsequent chemical manipulations, including but not limited to, isomerization, oxidation, and metathesis reactions. The hydroxyl group allows for esterification, etherification, or conversion into other functional groups, while the gem-dimethyl group offers steric influence and stability to the core structure.

Contribution to Alkaloid Synthesis Pathways

Alkaloids represent a large and diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. This class of compounds is renowned for its wide range of physiological activities, leading to the development of many pharmaceuticals. A comprehensive review of scientific literature and chemical databases reveals that while general strategies for synthesizing various alkaloid frameworks, such as piperidine (B6355638) and homotropane alkaloids, are well-established, the specific use of this compound as a direct precursor in these pathways is not prominently documented. beilstein-journals.orgacs.orgresearchgate.netmdpi.com Synthetic routes to complex alkaloids often employ a variety of building blocks, but to date, the application of this particular allyloxy alcohol in the total synthesis of a named alkaloid has not been reported in major chemical literature.

Synthesis of Pharmaceutically Relevant Scaffolds

In contrast to its application in alkaloid synthesis, this compound has been identified as a key intermediate in the construction of scaffolds for pharmaceutically active agents. The synthesis of this precursor is itself straightforward, often involving the reaction of allyl alcohol with 2,2-dimethyloxirane (B32121).

A notable application is in the synthesis of pyrimidine (B1678525) biaryl amine compounds, which have been investigated as potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9). researchgate.net The inhibition of CDK9 is a promising strategy for the treatment of certain cancers and other diseases. In a patented synthetic route, this compound is used to construct a core heterocyclic scaffold, specifically (6,6-dimethyl-1,4-dioxan-2-yl)methanamine. This demonstrates the utility of the title compound in creating complex, non-alkaloidal structures with significant therapeutic potential. researchgate.net

The synthetic utility of the core structure derived from 2,2-dimethyloxirane is further highlighted in the total synthesis of the natural terpene (−)-curcumene. nih.govacs.org Although this synthesis does not involve an allyloxy intermediate, it showcases the value of the 2-hydroxy-2-methylpropyl unit in building complex natural products.

Furthermore, related structures containing an allyloxy group are frequently employed in the synthesis of bioactive molecules. For instance, allyloxy-substituted phenyl derivatives are precursors to 4-chromanones and chalcones that exhibit antibacterial properties. acs.org Similarly, β-amino alcohols containing an (allyloxy)phenoxy moiety have been synthesized and evaluated as potential antiseptic agents that inhibit the Toll-like receptor 4 mediated inflammatory response. nih.gov These examples underscore the broader importance of the allyloxy functional group as a component in the design of pharmaceutically relevant scaffolds.

The table below summarizes the key bioactive scaffolds and the role of the allyloxy functionality derived from or related to this compound.

| Precursor/Related Moiety | Bioactive Scaffold/Molecule | Therapeutic Area/Activity | Source |

| This compound | (6,6-dimethyl-1,4-dioxan-2-yl)methanamine | CDK9 Inhibition (Oncology) | researchgate.net |

| Allyloxy-substituted phenyl derivative | 4-Chromanones and Chalcones | Antibacterial | acs.org |

| (Allyloxy)phenoxy moiety | β-Amino Alcohols | Antiseptic (TLR4 Inhibition) | nih.gov |

| 2-hydroxy-2-methylpropyl unit (from 2,2-dimethyloxirane) | (-)-Curcumene | Natural Product Synthesis | nih.govacs.org |

Future Prospects and Emerging Research Directions for 2 Allyloxy 2 Methylpropan 1 Ol

Development of Sustainable and Green Synthetic Protocols

The future synthesis of 2-(allyloxy)-2-methylpropan-1-ol is expected to align with the principles of green chemistry, moving away from traditional methods that rely on fossil fuels and hazardous reagents. Research in this area will likely focus on two main strategies: the use of renewable feedstocks and the development of atom-economical and environmentally benign reaction conditions.

A promising green approach involves the utilization of biomass-derived platform chemicals. For instance, allyl alcohol can be sustainably produced from glycerol (B35011), a byproduct of biodiesel production, through catalytic gas-phase conversion. ki.si This bio-based allyl alcohol can then be reacted with a derivative of isobutylene (B52900), another platform chemical potentially accessible from renewable sources, to form the target molecule.

Future synthetic protocols are also expected to minimize waste and energy consumption. The development of solvent-free reaction conditions represents a significant step towards greener processes. Metal-mediated allylations of carbonyl compounds under solvent-free conditions have shown promise, providing good to excellent yields of homoallylic alcohols. rsc.org Similar strategies could be adapted for the etherification step in the synthesis of this compound. Furthermore, the use of catalytic methods, such as phase-transfer catalysis (PTC), can enhance efficiency and selectivity while reducing the environmental impact.

| Green Synthesis Strategy | Potential Advantage | Relevant Research Area |

| Bio-based Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. | Catalytic conversion of glycerol to allyl alcohol. ki.si |

| Solvent-Free Conditions | Reduced solvent waste, simplified purification, potential for lower energy consumption. | Metal-mediated allylation of carbonyls. rsc.org |

| Phase-Transfer Catalysis (PTC) | High selectivity, mild reaction conditions, reduced by-product formation. | Selective mono-O-allylation of diols. |

| Flow Chemistry | Improved safety, scalability, and process control; potential for telescoped reactions. | Continuous-flow synthesis of active pharmaceutical ingredients. cam.ac.uk |

Discovery of Novel Reactivity Patterns and Transformations

The bifunctional nature of this compound, possessing both an allyl ether and a primary alcohol, provides a rich platform for exploring novel chemical transformations. Future research is anticipated to unlock new reactivity patterns beyond the standard reactions of these individual functional groups.

The allyl group is particularly versatile. It can undergo a wide array of transformations, including isomerization to the more reactive 1-propenyl ether, which is a valuable monomer for cationic photopolymerization. mdpi.com Furthermore, the carbon-carbon double bond is amenable to reactions such as epoxidation, hydrosilylation, and thiol-ene "click" coupling, allowing for post-synthesis functionalization. mdpi.com Transition-metal-free catalytic systems are emerging for the allylation of various substrates using allyl ethers, which could lead to novel C-C bond-forming reactions where this compound acts as an allyl source. nsf.gov

The hydroxyl group can be activated to participate in a range of nucleophilic substitution and coupling reactions. Recent advances in alcohol activation provide sustainable alternatives to traditional methods. nih.gov Moreover, the interplay between the allyl and hydroxyl groups could lead to interesting intramolecular reactions, such as cyclization or rearrangement, to form novel heterocyclic compounds. The oxidative cleavage of the ether linkage is another potential transformation that could be explored using novel reagents like oxoammonium salts. uconn.edu

| Reaction Type | Potential Outcome | Research Focus |

| Isomerization of Allyl Group | Formation of reactive 1-propenyl ether monomers. | Ruthenium-catalyzed isomerization for photopolymerization. mdpi.com |

| Thiol-Ene Coupling | Post-functionalization of materials. | "Click" chemistry applications. mdpi.com |

| C-C Bond Formation | Synthesis of complex molecules. | Transition-metal-free allylation reactions. nsf.gov |

| Intramolecular Cyclization | Access to novel heterocyclic structures. | Catalytic cyclization/rearrangement studies. |

| Oxidative Ether Cleavage | Selective deprotection or functional group transformation. | Reactions with oxoammonium salts. uconn.edu |

Application in Supramolecular Chemistry and Nanomaterials Design

The structure of this compound makes it an attractive building block, or "tecton," for the construction of complex supramolecular assemblies and advanced nanomaterials. The hydroxyl group can participate in hydrogen bonding, a key non-covalent interaction that drives self-assembly processes, while the allyl group provides a site for polymerization or functionalization. researchgate.netnih.gov

Future research could explore the use of this molecule as a monomer in the synthesis of supramolecular polymers. These are long-chain structures held together by reversible, non-covalent interactions, leading to materials with dynamic and stimuli-responsive properties. fudan.edu.cn By designing complementary monomeric units, it may be possible to create self-assembling systems that form well-defined helical or other complex architectures. nih.gov

In the realm of nanomaterials, this compound could serve as a precursor for the synthesis of dendritic polymers or dendrimers. These are highly branched, tree-like macromolecules with a well-defined structure. The molecule's ability to be functionalized at both the hydroxyl and allyl positions could allow for the iterative growth of dendritic wedges, leading to nanostructures with a high density of functional groups on their periphery. Such dendritic materials have potential applications in catalysis, drug delivery, and redox sensing. researchgate.netresearchgate.net

Interdisciplinary Research with Biological and Medicinal Chemistry Objectives

The structural motifs present in this compound are found in numerous biologically active compounds, suggesting that its derivatives could have significant potential in medicinal chemistry. The aryloxy propanolamine (B44665) scaffold, for example, is a well-known pharmacophore present in many beta-blocker drugs. While this molecule is an allyloxy derivative, the underlying propanol (B110389) structure is a key feature.

Future interdisciplinary research will likely involve the synthesis of libraries of compounds derived from this compound and their subsequent screening for biological activity. By modifying the core structure through reactions at the hydroxyl and allyl groups, a diverse range of molecules can be generated. For instance, esterification or etherification of the hydroxyl group, coupled with transformations of the allyl moiety, could lead to novel compounds with unique pharmacological profiles.

Related structures have shown a wide range of biological activities. For example, certain 3-amino-1-(indanyloxy)-2-propanol derivatives have been identified as potent sodium channel blockers for the treatment of stroke. nih.gov Derivatives of eugenol (B1671780) (4-allyl-2-methoxyphenol), a naturally occurring allyloxy compound, exhibit anti-inflammatory, antimicrobial, and antioxidant properties. researchgate.netnih.gov Furthermore, other simple propanol derivatives have been investigated for their potential as cognition enhancers. researchgate.net These examples highlight the therapeutic potential that could be unlocked by exploring the chemical space around this compound. The goal would be to identify new lead structures that could be optimized for the treatment of various diseases. mdpi.commdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Allyloxy)-2-methylpropan-1-OL, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via etherification reactions between 2-methylpropan-1-ol derivatives and allyl halides or allyl ether precursors. For example, analogous procedures involve using K₂CO₃ as a base in refluxing acetone to promote nucleophilic substitution (e.g., propargyl bromide reactions in ). Optimization includes controlling reaction time (e.g., 4 hours for reflux), stoichiometric ratios of reactants, and purification via column chromatography (e.g., silica gel with AcOEt/hexane mixtures) . For reproducibility, document catalyst type, temperature, and solvent polarity effects, as outlined in academic guidelines for experimental sections .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Essential techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm allyloxy (-O-CH₂-CH=CH₂) and methylpropanol moieties.

- GC-MS or HPLC for purity assessment, especially to detect unreacted precursors or side products.

- Elemental analysis to validate molecular composition.

For novel compounds, provide full spectral data and compare with literature values for known analogs (e.g., related ethers in ). Ensure compliance with journal standards requiring "sufficient evidence" for new compounds, including purity metrics (e.g., ≥95%) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : While specific stability data for this compound are limited, analogous allyl ethers are prone to oxidation or hydrolysis under acidic/alkaline conditions. Store in inert atmospheres (N₂/Ar) at low temperatures (4°C) in amber glass vials to minimize light-induced degradation. Monitor stability via periodic NMR or TLC analysis. Document storage protocols in supplementary materials as per guidelines for experimental reproducibility .

Advanced Research Questions

Q. How does the allyloxy group in this compound influence its reactivity in transition-metal-catalyzed coupling reactions?

- Methodological Answer : The allyloxy moiety can participate in Heck coupling or allylic oxidation reactions. For example, palladium-catalyzed cross-coupling might involve π-allyl intermediates. Design experiments to compare reactivity with non-allylated analogs, using controlled variables (e.g., Pd(PPh₃)₄ catalyst, aryl halide substrates). Analyze regioselectivity via LC-MS and kinetic studies. Reference mechanistic studies on allyl ethers in , which highlight the role of electron-rich ethers in stabilizing transition states .

Q. What strategies can resolve contradictions in reported catalytic activity data for reactions involving this compound?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual halides), solvent effects, or catalyst deactivation. Implement:

- Control experiments with rigorously purified substrates.

- In situ FTIR or Raman spectroscopy to monitor reaction progress and intermediate formation.

- Computational modeling (DFT) to predict electronic effects of the allyloxy group on reaction pathways. Cross-validate findings with independent synthetic routes (e.g., ) and adhere to data transparency standards outlined in .

Q. How can this compound be utilized in the synthesis of complex heterocycles or natural product analogs?

- Methodological Answer : The compound’s allyloxy group serves as a versatile handle for cyclization or click chemistry. For example:

- Epoxidation of the allyl group (e.g., using mCPBA) followed by ring-opening nucleophilic attacks to form tetrahydropyrans (see for analogous epoxide reactivity).

- Thiol-ene click reactions to graft functional moieties for drug delivery systems.

Document stereochemical outcomes via X-ray crystallography (e.g., cyclopropane derivatives in ) and optimize conditions using DOE (Design of Experiments) approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.